Ezatiostat, chemically known as Ezatiostat Hydrochloride (TLK199, Telintra®), is a glutathione analog prodrug designed to inhibit Glutathione S-transferase P1-1 (GSTP1-1). [, ] It acts as a promising therapeutic agent for hematological malignancies, particularly Myelodysplastic Syndrome (MDS), by stimulating hematopoiesis and inducing apoptosis in malignant cells. [] Ezatiostat is metabolized in vivo to its active diacid form, TLK117. [] It's recognized for its unique mechanism of action and potential to address unmet medical needs in MDS treatment. []
Optimizing Dosing and Schedules: Further research is needed to determine the optimal dose and schedule for maximizing efficacy and minimizing potential side effects. [, ]
Combination Therapies: Exploring combinations with other agents, especially in patients with limited treatment options, holds promise for enhancing efficacy. [, ]
Predictive Biomarkers: Identifying biomarkers that can predict response to Ezatiostat will allow for personalized treatment strategies and improve outcomes. []
Mechanism of Action in Different Cancers: Further investigating the role of GSTP1 and related pathways in other cancers could expand the therapeutic potential of Ezatiostat beyond MDS. [, ]
Drug Resistance Mechanisms: Understanding the mechanisms of resistance to Ezatiostat will be crucial in developing strategies to overcome or prevent it. []
Next-Generation Analogs: Designing and developing novel Ezatiostat analogs with enhanced potency, selectivity, and pharmacokinetic properties could further improve therapeutic outcomes. []
Ezatiostat is a small molecule compound primarily recognized for its role as an inhibitor of glutathione S-transferase P1-1, an enzyme implicated in various cellular processes, including detoxification and cancer progression. This compound has garnered attention in the field of hematology and oncology due to its potential therapeutic applications in treating myelodysplastic syndromes and certain types of leukemia.
Ezatiostat was developed as part of research aimed at understanding and targeting the molecular pathways involved in hematopoiesis and cancer. It is synthesized from specific precursor compounds through established chemical processes that ensure its purity and efficacy.
Ezatiostat is classified as a glutathione analog and an inhibitor of glutathione S-transferase P1-1. Its primary therapeutic interest lies in its ability to modulate cellular responses associated with oxidative stress and apoptosis, particularly in hematopoietic cells.
The synthesis of ezatiostat involves several steps, primarily focusing on the formation of the hydrochloride salt. A notable method includes crystallization from a solution comprising ethanol and ethyl acetate, which yields crystalline ezatiostat hydrochloride ansolvate form D. This form is characterized by its purity and stability, making it suitable for clinical applications .
The synthetic route employs protected peptide units that can be easily manipulated during the synthesis process. Key steps include activating a carboxyl group, coupling it with an amino group, deprotecting amino acids, and debenzylating benzyl esters of carboxylic acids. These methods facilitate the production of ezatiostat in commercially viable quantities while maintaining high purity levels .
Ezatiostat is chemically defined as a glutathione analog, structurally related to glutathione but modified to enhance its inhibitory effects on specific enzymes. The precise molecular structure includes functional groups that facilitate its interaction with target proteins.
The molecular formula for ezatiostat is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 301.34 g/mol. The compound's structural features enable it to effectively bind to glutathione S-transferase P1-1, inhibiting its activity .
Ezatiostat primarily functions through its interaction with glutathione S-transferase P1-1, leading to the inhibition of this enzyme's activity. This inhibition results in the activation of downstream signaling pathways that promote apoptosis in malignant cells.
The compound has been shown to induce apoptosis in various leukemia cell lines by increasing reactive oxygen species levels and activating caspases involved in the apoptotic pathway. For instance, treatment with ezatiostat has been reported to cleave poly (ADP-ribose) polymerase protein in a dose-dependent manner .
Ezatiostat's mechanism involves the selective inhibition of glutathione S-transferase P1-1, which plays a critical role in cellular detoxification processes. By inhibiting this enzyme, ezatiostat disrupts the balance of reactive oxygen species within cells.
Research indicates that this disruption leads to increased apoptosis in hematopoietic progenitor cells and enhances differentiation processes in myeloid lineages. The compound has been shown to activate c-Jun N-terminal kinase pathways, which are crucial for mediating these cellular responses .
Ezatiostat hydrochloride is typically presented as a white to off-white crystalline powder. It exhibits good solubility in dimethyl sulfoxide (greater than 28.3 mg/mL), which facilitates its use in various biochemical assays .
The compound's stability and reactivity are influenced by its functional groups, allowing it to interact effectively with target enzymes. Its melting point and other thermodynamic properties have been characterized through standard laboratory techniques.
Ezatiostat has significant potential applications in treating myelodysplastic syndromes and acute myeloid leukemia. Its ability to inhibit glutathione S-transferase P1-1 makes it a candidate for therapies aimed at enhancing the efficacy of existing treatments by overcoming drug resistance mechanisms observed in cancer cells . Additionally, ongoing research explores its use in combination therapies for lung adenocarcinoma and other malignancies where oxidative stress plays a pivotal role .
Ezatiostat binds the glutathione (GSH)-binding site (G-site) of GSTP1-1 with high affinity (Ki ≈ 400 nM), exhibiting >50-fold selectivity over alpha (GSTA) and mu (GSTM) class GST isoforms [1] [9]. Structural analyses reveal its γ-glutamyl-S-(benzyl)-cysteinyl-R(-)-phenylglycine diethyl ester backbone mimics the natural substrate GSH, but incorporates hydrophobic diethyl ester modifications that enhance interactions with the H-site (hydrophobic substrate-binding pocket) of GSTP1-1 [1] [9]. This dual-site occupation competitively inhibits GSTP1-1’s catalytic function, preventing the conjugation of GSH to electrophilic toxins (e.g., 4-hydroxynonenal) [9] [10].
Table 1: Selectivity Profile of Ezatiostat for Human GST Isoforms
GST Isoform Class | Primary Tissue Distribution | Ezatiostat Binding Affinity | Key Functional Differences vs. GSTP1-1 |
---|---|---|---|
P1-1 (Pi) | Lung, brain, hematopoietic cells | High (Ki ≈ 400 nM) | Overexpressed in cancers; regulates JNK |
A1-1 (Alpha) | Liver, kidney | Low (Ki > 20 µM) | Detoxifies aflatoxins; negligible JNK role |
M1-1 (Mu) | Liver, brain | Low (Ki > 20 µM) | Metabolizes polycyclic aromatics; no JNK binding |
Data synthesized from [1] [2] [9].
Beyond catalytic inhibition, ezatiostat’s bioactive metabolite TLK117 disrupts non-catalytic protein-protein interactions between GSTP1-1 and c-Jun N-terminal kinase (JNK) [3] [9]. Normally, GSTP1-1 sequesters JNK in an inactive cytoplasmic complex via its dimeric form. Ezatiostat binding induces GSTP1-1 monomerization, releasing JNK and enabling its phosphorylation and translocation to the nucleus [9] [10]. Activated JNK phosphorylates transcription factors like c-Jun, initiating AP-1-dependent transcription of genes governing apoptosis (e.g., FASL, BIM) and hematopoietic differentiation [3] [8]. In MDS models, this mechanism correlates with upregulated JNK pathway genes in clinical responders [8].
Table 2: JNK Pathway Components Modulated by Ezatiostat-Induced GSTP1-1 Dissociation
JNK Pathway Element | Function | Change Post-Ezatiostat | Downstream Effects |
---|---|---|---|
JNK1 | Stress-activated kinase | Phosphorylation ↑ 3.5-fold | Activates pro-apoptotic transcription |
c-Jun | AP-1 transcription factor component | Phosphorylation ↑ 4.1-fold | Induces FASL, BIM expression |
GSTP1-1-JNK Complex | Inactivates JNK via sequestration | Stability ↓ 80% | Sustained JNK signaling |
TRAF2 | Upstream JNK activator | Inhibition by GSTP1-1 ↓ | Enhanced apoptosis signaling |
Data derived from [3] [8] [9].
GSTP1-1 inhibition by ezatiostat impairs cellular capacity to detoxify lipid peroxidation products (e.g., 4-HNE, acrolein), leading to ROS accumulation [4] [10]. In MDS progenitors, baseline oxidative stress is elevated due to mitochondrial dysfunction. Ezatiostat amplifies this by ~2.5-fold within 6 hours, exceeding the cytotoxic threshold in malignant clones while sparing normal cells [4] [7]. ROS generation is mediated via:
Table 3: Ezatiostat-Induced Oxidative Stress Biomarkers in Dysplastic Cells
Biomarker | Function | Change Post-Ezatiostat | Detection Method |
---|---|---|---|
4-HNE Adducts | Lipid peroxidation end-product | ↑ 3.8-fold | Immunoblot/LC-MS |
Cellular ROS | Superoxide, H2O2 | ↑ 2.5–3.0-fold | DCFH-DA flow cytometry |
GSH:GSSG Ratio | Indicator of redox status | ↓ 60% | Enzymatic recycling assay |
γ-H2AX Foci | DNA double-strand breaks | ↑ 4.2-fold | Immunofluorescence microscopy |
Data compiled from [4] [7] [10].
ROS accumulation induces apoptosis through intrinsic and extrinsic pathways:
Table 4: Ezatiostat-Induced Apoptotic Markers in Preclinical Models
Apoptotic Marker | Pathway | Change Post-Ezatiostat | Functional Consequence |
---|---|---|---|
Caspase-9 Activation | Intrinsic mitochondrial | ↑ 3.0-fold | Cytochrome c release; apoptosome formation |
Caspase-8 Cleavage | Extrinsic death receptor | ↑ 2.7-fold | DISC complex assembly |
Caspase-3/7 Activity | Execution phase | ↑ 4.1-fold | PARP cleavage; DNA fragmentation |
BAX:BCL-2 Ratio | Pro- vs. anti-apoptotic | ↑ 3.5-fold | MOMP induction |
Compound Synonyms Table
Synonym | Source |
---|---|
Ezatiostat | DrugBank [1] |
TLK199 | ScienceDirect [3] |
Telintra® | Expert Opin Investig Drugs [5] |
TER199 | DrugBank [1] |
gamma-Glutamyl-S-(benzyl)-cysteinyl-R(-)-phenylglycine diethyl ester | DrugBank [1] |
Ezatiostat hydrochloride | PubMed [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7